molecular formula C11H15ClN4O B1491098 3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2097951-38-5

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1491098
CAS No.: 2097951-38-5
M. Wt: 254.71 g/mol
InChI Key: SMQLARGZWFUBDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is part of a broader class of compounds with significant interest in the field of organic synthesis and medicinal chemistry. Similar compounds, such as 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been synthesized through reductive amination, chlorination, and cyclization processes, showcasing the versatility of these heterocyclic compounds in synthetic chemistry (Teng Da-wei, 2012). Moreover, the development of industrial processes based on multicomponent reactions, such as the Groebke–Blackburn–Bienaymé cyclisation, highlights the efficiency and scalability of synthesizing imidazo[1,2-a]pyrazine derivatives (M. Baenziger, Estelle Durantie, C. Mathes, 2017).

Structural and Activity Relationship Studies

Studies on the structure-activity relationship of imidazo[1,2-a]pyrazine derivatives, such as the exploration of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists, provide insights into the therapeutic potential of these compounds. Optimization of these derivatives has been achieved by fine-tuning the pivotal phenethyl motif, showing the critical role of structural modifications in enhancing biological activity and brain penetration (T. Sifferlen et al., 2013).

Chemiluminescent Properties

The chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, closely related to this compound, have been investigated, revealing potential applications in bioluminescence and bioconjugation. The synthesis of coelenterazine, a key molecule in bioluminescent assays, through a concise and high-yield process, exemplifies the application of these compounds in bioanalytical chemistry (M. Adamczyk et al., 2003).

Antimicrobial Activity

The synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their subsequent evaluation for antimicrobial activity underscore the potential of this compound analogs in developing new antimicrobial agents. These compounds have been synthesized under green conditions and show promising efficacy against a range of bacterial strains, highlighting the relevance of imidazo[1,2-a]pyrazine derivatives in addressing the challenge of antibiotic resistance (B. Jyothi, N. Madhavi, 2019).

Biochemical Analysis

Biochemical Properties

3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to exhibit kinase inhibitory activity, which is crucial in regulating various cellular processes. The compound’s interactions with enzymes such as kinases suggest its potential as a therapeutic agent in treating diseases related to kinase dysregulation . Additionally, its antimicrobial and antiviral properties highlight its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is pivotal in cell growth and survival . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its kinase inhibitory activity is mediated through direct binding to the kinase active site, preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term in vitro and in vivo studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its application .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in normal cellular functions and potential organ damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety, as they influence its ability to reach target sites and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQLARGZWFUBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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